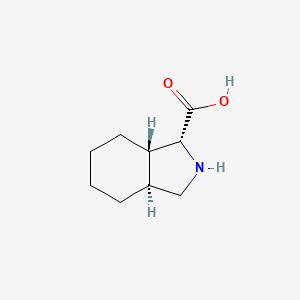
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research. The presence of the nitronaphthalene moiety in its structure adds to its potential biological activities and makes it a subject of interest in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitronaphthalene.
Formation of Piperidine Derivative: The 4-nitronaphthalene is then reacted with piperidine in the presence of a suitable catalyst to form 1-(4-nitronaphthalen-1-yl)piperidine.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions: Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 1-(4-aminonaphthalen-1-yl)piperidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylic acid.
科学研究应用
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The exact mechanism of action of Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
相似化合物的比较
- Ethyl 1-(4-aminonaphthalen-1-yl)piperidine-4-carboxylate
- Ethyl 1-(4-chloronaphthalen-1-yl)piperidine-4-carboxylate
- Ethyl 1-(4-methoxynaphthalen-1-yl)piperidine-4-carboxylate
Comparison: Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino, chloro, and methoxy analogs, the nitro derivative is more reactive in reduction and substitution reactions, making it a valuable intermediate in synthetic chemistry.
属性
CAS 编号 |
870888-39-4 |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-2-24-18(21)13-9-11-19(12-10-13)16-7-8-17(20(22)23)15-6-4-3-5-14(15)16/h3-8,13H,2,9-12H2,1H3 |
InChI 键 |
BQVAXUCOVPVQAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
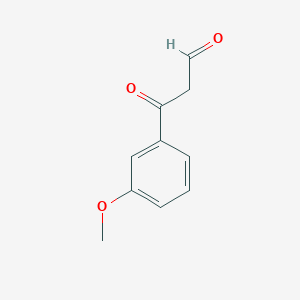
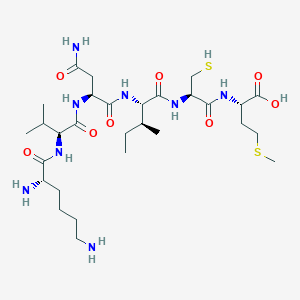

![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
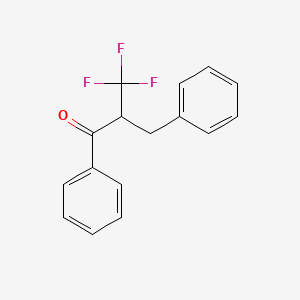

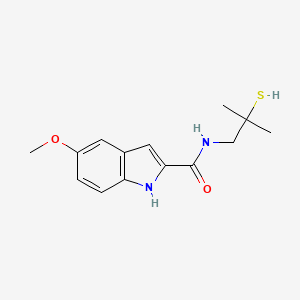
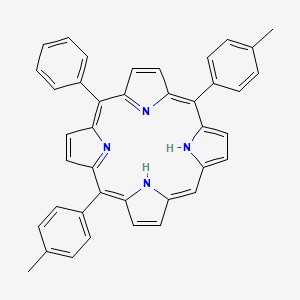
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

